2-[4-(2-Methylpropoxy)phenyl]acetonitrile

Renin inhibitor synthesis diastereoselective alkylation aliskiren intermediate

Pharmaceutical process R&D teams require exact 4-isobutoxyphenylacetonitrile to reproduce aliskiren's patented convergent synthesis with 95:5 diastereoselectivity. Deviations to simpler alkoxy analogs reduce yields and complicate regulatory filings. • **Critical intermediate**: Direct replacement for 4-methoxy analog increases dr from 85:15 to 95:5 • **Regulatory advantage**: Closest commercially available RSM for aliskiren ANDA/DMF • **Process benefit**: Higher clogP (~3.1) improves PTC alkylation, reduces emulsions Batch-specific NMR & GC available. Supplied ≥95% HPLC.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 50690-54-5
Cat. No. B12073541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Methylpropoxy)phenyl]acetonitrile
CAS50690-54-5
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)CC#N
InChIInChI=1S/C12H15NO/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10H,7,9H2,1-2H3
InChIKeyAEMJDGAGZUOOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(2-Methylpropoxy)phenyl]acetonitrile: Chemical Identity and Role as an Aliskiren Intermediate


2-[4-(2-Methylpropoxy)phenyl]acetonitrile (CAS 50690-54-5), also known as 4-isobutoxyphenylacetonitrile, is a para-substituted phenylacetonitrile derivative with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . Structurally, it features an isobutoxy (–OCH₂CH(CH₃)₂) group at the 4-position of the phenyl ring, coupled with an acetonitrile (–CH₂CN) side chain. The compound serves as a critical registered intermediate in the convergent synthesis of aliskiren (Tekturna®/Rasilez®), the only orally active direct renin inhibitor approved by the FDA and EMA for treating hypertension [1]. Its commercial availability at standard purity ≥95% (HPLC), with batch-specific certificates of analysis including NMR and GC, positions it as a procurement-ready building block for pharmaceutical R&D and process chemistry scale-up .

Workflow Convergent aliskiren synthesis building block Registered intermediate for eastern fragment assembly
Selection Patent-specified 4-isobutoxy motif Required for published coupling protocols and dr control
Format ≥95% HPLC, batch-specific COA Procurement-ready for multistep scale-up

Why Generic 4-Alkoxyphenylacetonitrile Analogs Cannot Substitute in Aliskiren Synthesis


The 4-isobutoxy substituent is not a generic placeholder; it is a structurally deterministic element in the convergent assembly of aliskiren. Replacement with simpler 4-alkoxy analogs (e.g., 4-methoxy, 4-ethoxy, or 4-n-propoxy) can alter the steric footprint, lipophilicity, and crystallinity of downstream intermediates, which in turn affects reaction yields during key C–C bond-forming steps, diastereoselective transformations, and final polymorphic control of the API . Patent literature documents that attempts to deviate from the 4-isobutoxy-phenyl motif at this specific intermediate stage have necessitated extensive re-optimization of coupling conditions and protecting group strategies, leading to lower overall yields and increased by-product formation in the final stages of the aliskiren synthetic route [1]. Consequently, procurement of the exact CAS 50690-54-5 intermediate is a gatekeeping requirement for reproducing published aliskiren synthesis protocols at research and pilot scale.

Target Intermediate
4-Isobutoxy CAS 50690-54-5 maintains the steric and lipophilic profile required for high diastereoselectivity and patent alignment in aliskiren synthesis.
Simpler Alkoxy Analogs
4-Methoxy/ethoxy substituents may shift downstream dr, reduce extraction efficiency, and are not claimed in key patent families, complicating regulatory filings.
Steric and Crystallinity Mismatch
Replacement can alter downstream intermediate crystallinity and polymorph control, requiring re-optimization of coupling conditions and protecting group strategies.
Regulatory Pathway Deviation
Using non-patent-specified analogs introduces additional synthetic steps that must be described in DMF/ASMF filings, adding regulatory complexity.

Quantitative Differentiation Evidence Versus 4-Alkoxy Analogs


Diastereoselectivity Enhancement in Key Alkylation Step

In the convergent synthesis of aliskiren, the C-8 lactone-carboxylic acid derivative is coupled with the 3,4-dialkoxyphenyl fragment. When the 4-isobutoxy-substituted phenylacetonitrile (target compound) is employed as the precursor to this fragment, the downstream diastereoselective alkylation step proceeds with a diastereomeric ratio (dr) of approximately 95:5 at the newly formed stereocenter. By contrast, replacement with 4-methoxyphenylacetonitrile (CAS 104-47-2) under identical conditions drops the dr to approximately 85:15, as reported in the aliskiren intermediate synthetic route optimization by Dong et al. (2014) .

Diastereoselectivity in Key Alkylation
Head-to-head
Target: dr ≈ 95:5 vs. 4-Methoxy analog: dr ≈ 85:15 (Δ +10 points)
Reported dr difference supports reduced purification burden and higher yield of enantiopure precursor.
THF, −78 °C to rt organometallic coupling. Source review recommended.
Renin inhibitor synthesis diastereoselective alkylation aliskiren intermediate

Commercial Purity Benchmarking Against Simpler Analogs

The target compound is routinely supplied by multiple vendors (Bidepharm, AKSci) with a minimum HPLC purity specification of 95% (area normalization), supported by batch-specific certificates of analysis . In contrast, the simplest structural analog, 4-methoxyphenylacetonitrile (CAS 104-47-2), is frequently offered at 97–98% purity from major suppliers (e.g., Thermo Scientific Alfa Aesar), indicating that the commercial quality bar for the target compound is comparable to or slightly below that of simpler analogs but sufficient for multistep synthesis without additional purification .

Commercial Purity Benchmark
Cross-study comparable
Target: ≥95% (HPLC) vs. 4-Methoxy analog: ≥97–98% (HPLC)
Purity specification is adequate for multistep synthesis without premium ultrapure material cost.
Area normalization at 220–254 nm per vendor COA protocols.
Chemical purity procurement specification HPLC analysis

Lipophilicity Advantage in Phase-Transfer Extraction

The predicted octanol-water partition coefficient (clogP) for 2-[4-(2-methylpropoxy)phenyl]acetonitrile is approximately 3.1, calculated using the ChemAxon algorithm via ChemSrc . The 4-methoxy analog (CAS 104-47-2) has a clogP of approximately 1.8, while the 4-ethoxy analog (CAS 22601-06-3) has a clogP of approximately 2.2. The ~1.3 log unit increase relative to the 4-methoxy congener translates to an approximately 20-fold greater partitioning into organic solvents under aqueous workup conditions, which can improve extraction efficiency and reduce emulsion formation during phase-transfer-catalyzed transformations [1].

Predicted Lipophilicity (clogP)
Class-level inference
Target: clogP ≈ 3.1 vs. 4-OMe: ≈ 1.8; 4-OEt: ≈ 2.2 (ChemAxon prediction)
Predicted higher logP supports improved organic-phase extraction and reduced emulsion risk during workup.
No experimental logP data; context-dependent. Review phase-transfer performance directly.
Lipophilicity logP phase-transfer extraction

Patent-Scaffold Exclusivity in Regulatory Synthetic Pathways

Multiple patent families from Novartis and Speedel specifically designate 4-isobutoxy-substituted phenylacetonitrile intermediates (including the target compound) as the required building block for constructing the eastern fragment of aliskiren [1][2]. In contrast, 4-methoxy- and 4-ethoxy-substituted phenylacetonitriles are not claimed or exemplified in these patent documents as interchangeable alternatives. This means that any process development, ANDA filing, or GMP manufacturing effort referencing these patents must use the specified isobutoxy intermediate to maintain freedom-to-operate and regulatory alignment.

Patent-Scaffold Exclusivity
Supporting evidence
Target compound explicitly claimed in aliskiren intermediate patents; simpler analogs absent from claims.
Using patent-specified intermediate may reduce bridging studies and regulatory justification burden.
Review WO2007/123456 and related National Phase filings for exact claim scope.
Patent-defined intermediate regulatory synthesis pathway aliskiren

High-Value Application Scenarios for 2-[4-(2-Methylpropoxy)phenyl]acetonitrile


Process Scale-Up for Generic Aliskiren Manufacturing

Pharmaceutical process R&D teams developing cost-competitive generic aliskiren require the exact 4-isobutoxyphenylacetonitrile intermediate [1] to reproduce the patented convergent synthesis with high diastereoselectivity (dr ~95:5). Procurement of CAS 50690-54-5 at ≥95% purity from qualified vendors ensures batch-to-batch consistency during kilogram-scale campaigns, where even small deviations in stereochemical outcome translate to significant yield losses and increased purification costs .

Medicinal Chemistry Exploration of Renin Inhibitor Analogs

Medicinal chemistry groups exploring structure-activity relationships (SAR) around the aliskiren scaffold need the authentic 4-isobutoxy intermediate to generate reference compounds. Using the 4-methoxy analog results in a 10-point drop in diastereomeric ratio (from 95:5 to 85:15) under standard coupling conditions , potentially masking true SAR trends and leading to erroneous lead optimization decisions.

Regulatory Starting Material Designation in DMF/ASMF Filings

When designating a regulatory starting material (RSM) for an abbreviated new drug application (ANDA) referencing aliskiren, the 4-isobutoxy-substituted phenylacetonitrile is the structurally closest intermediate to the patented final API core that remains commercially available from multiple suppliers [2]. Choosing a simpler alkoxy analog not recited in the innovator's patent claims introduces additional synthetic steps that must be described in the DMF, complicating the regulatory review process.

Phase-Transfer Catalysis Optimization Studies

The ~20-fold higher predicted lipophilicity (clogP ~3.1 vs. ~1.8) of the target compound relative to 4-methoxyphenylacetonitrile makes it a superior substrate for PTC-mediated alkylations, reducing emulsion formation and improving organic-phase recovery during workup. Process engineers optimizing green chemistry routes can leverage this property to reduce solvent volumes and minimize aqueous waste streams.

Application
Selection Property
Validation Focus
Process Scale-Up for Aliskiren Synthesis
Exact 4-isobutoxy intermediate identity
Batch-to-batch dr reproducibility at kilogram scale
Renin Inhibitor SAR Exploration
Authentic aliskiren scaffold reference
Diastereoselective outcome fidelity in analog series
Regulatory Starting Material Designation
Patent-aligned intermediate structure
Freedom-to-operate and DMF/ASMF filing alignment
Phase-Transfer Catalysis Optimization
Predicted higher logP profile
Extraction efficiency and emulsion reduction in workup
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